(3-Chlorophenyl)thiophen-2-ylborinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)thiophen-2-ylborinic acid is an organoboron compound that features a borinic acid functional group attached to a 3-chlorophenyl and a thiophen-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)thiophen-2-ylborinic acid typically involves the reaction of 3-chlorophenylboronic acid with thiophene-2-boronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling, which employs a palladium catalyst and a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production methods for borinic acids, including this compound, often involve the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols . These methods are scalable and can be optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chlorophenyl)thiophen-2-ylborinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted borinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)thiophen-2-ylborinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)thiophen-2-ylborinic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The borinic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A simpler boronic acid with similar reactivity in cross-coupling reactions.
Thiophen-2-ylboronic acid: Shares the thiophene moiety but lacks the chlorophenyl group.
3-Chlorophenylboronic acid: Contains the chlorophenyl group but lacks the thiophene moiety.
Uniqueness: (3-Chlorophenyl)thiophen-2-ylborinic acid is unique due to the presence of both the 3-chlorophenyl and thiophen-2-yl groups, which can provide distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Eigenschaften
CAS-Nummer |
718642-32-1 |
---|---|
Molekularformel |
C10H8BClOS |
Molekulargewicht |
222.50 g/mol |
IUPAC-Name |
(3-chlorophenyl)-thiophen-2-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,13H |
InChI-Schlüssel |
KGMPMGLNHKYDQL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.